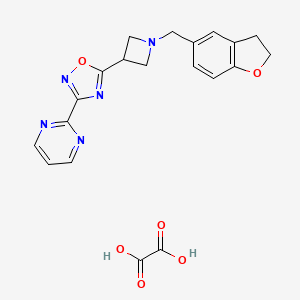

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

Description

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a pyrimidin-2-yl group at position 3 and an azetidin-3-yl moiety at position 3. The azetidine ring is further functionalized with a (2,3-dihydrobenzofuran-5-yl)methyl group, while the oxalate salt enhances solubility for pharmacological applications . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities, while the pyrimidine and dihydrobenzofuran moieties may contribute to target-specific interactions (e.g., kinase inhibition or GPCR modulation) .

Properties

IUPAC Name |

5-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2.C2H2O4/c1-5-19-16(20-6-1)17-21-18(25-22-17)14-10-23(11-14)9-12-2-3-15-13(8-12)4-7-24-15;3-1(4)2(5)6/h1-3,5-6,8,14H,4,7,9-11H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHSPORYQSMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

Formation of the Dihydrobenzofuran Moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an epoxide under acidic or basic conditions.

Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the reaction of a suitable amine with a halogenated compound, followed by cyclization.

Construction of the Pyrimidine Ring: Pyrimidine rings are often synthesized through the condensation of a β-dicarbonyl compound with a formamide derivative.

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.

Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds to form the target molecule, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The dihydrobenzofuran moiety can undergo oxidation to form quinone derivatives.

Reduction: The azetidine ring can be reduced to form secondary amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Secondary amines.

Substitution: Substituted pyrimidines.

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For instance:

- Mechanism of Action : The antimicrobial efficacy is often linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for the synthesis of purine bases in microbial cells. Inhibiting this enzyme disrupts cell proliferation and growth .

- Case Studies : A study highlighted that certain oxadiazole derivatives demonstrated an IC50 against Plasmodium falciparum comparable to standard treatments like chloroquine, indicating their potential as antimalarial agents .

Anticancer Applications

The anticancer potential of oxadiazole derivatives has garnered attention due to their ability to inhibit tumor growth through various mechanisms:

- Targeting Enzymes : Some derivatives have been shown to inhibit thymidine phosphorylase, which plays a role in tumor proliferation. This inhibition can lead to enhanced therapeutic effects when combined with existing chemotherapeutics .

- Research Findings : Recent studies have demonstrated that specific oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as lead compounds for developing new anticancer drugs .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties:

- Inhibition of Key Enzymes : Similar to its antimicrobial action, certain derivatives have been found to inhibit enzymes critical for the survival of parasites, such as falcipain-2 in Plasmodium falciparum, which is essential for hemoglobin degradation .

- Efficacy Against Leishmania : Some studies reported that oxadiazole derivatives exhibited potent activity against Leishmania species, with IC50 values significantly lower than reference drugs like pentamidine .

Summary of Research Findings

The following table summarizes the biological activities and findings related to the compound:

Mechanism of Action

The mechanism of action of 5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The dihydrobenzofuran moiety could interact with hydrophobic pockets, while the pyrimidine and oxadiazole rings might form hydrogen bonds or π-π interactions with target molecules.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- The oxalate counterion may improve aqueous solubility compared to hydrochloride salts, as oxalic acid’s dicarboxylic structure provides stronger ionic interactions in polar solvents .

- Unlike chloromethyl-substituted analogues (e.g., ), the target compound lacks reactive alkylation sites, suggesting greater metabolic stability.

Table 2: Hypothesized Property Comparison Based on Structural Features

Key Insights :

- The dihydrobenzofuran moiety likely increases membrane permeability compared to phenyl or pyridazine-substituted analogues, as seen in studies where bicyclic systems enhance bioavailability .

- The pyrimidine-2-yl group may offer superior hydrogen-bonding interactions compared to pyridazine or pyrimidinone derivatives, as pyrimidine’s nitrogen orientation aligns with common kinase ATP-binding sites .

Biological Activity

5-(1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate (CAS No. 1428372-77-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 429.4 g/mol. The presence of the dihydrobenzofuran moiety is significant as it is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds related to the dihydrobenzofuran structure exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans . The specific activity of this compound against various microbial strains remains to be fully elucidated.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For example, similar oxadiazole derivatives have been investigated for their role as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms in cancer cells . The potential of this compound to act as a PARP inhibitor could provide a therapeutic avenue for treating cancers with defective DNA repair pathways.

Study on Antimicrobial Properties

A study focusing on the antibacterial effects of related compounds demonstrated that certain derivatives exhibited strong activity against biofilms formed by Salmonella enterica and Pseudomonas aeruginosa. These findings suggest that the structural features present in this compound may confer similar antimicrobial properties .

Investigation into Anticancer Activity

In another study examining the anticancer potential of oxadiazole derivatives, compounds were found to selectively inhibit cancer cell growth while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies. The specific IC50 values and mechanisms of action for this compound are yet to be reported but are anticipated to follow similar patterns observed in other derivatives .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis of complex heterocycles like this compound typically involves multi-step reactions, such as cyclocondensation of azetidine precursors with oxadiazole-forming reagents. For example, coupling 2,3-dihydrobenzofuran-5-ylmethyl azetidine with pyrimidine-substituted oxadiazole intermediates under microwave-assisted conditions can enhance reaction efficiency . Computational reaction path search methods (e.g., quantum chemical calculations) can predict feasible pathways and optimize conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing its physicochemical properties?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles, dihedral angles (e.g., 80.2° between oxadiazole and benzofuran units), and hydrogen-bonding networks critical for stability .

- Spectroscopy : Use / NMR to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight.

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.

Q. What preliminary biological screening strategies are recommended to assess its activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs, which often interact with active sites . Use dose-response curves (IC/EC) and compare to structurally similar compounds like 1,3,4-thiadiazole derivatives, which exhibit diverse bioactivities .

Advanced Research Questions

Q. How can computational modeling predict its binding affinity and selectivity for specific molecular targets?

- Methodological Answer :

- Docking Studies : Tools like AutoDock Vina simulate interactions between the compound’s oxadiazole core and target proteins (e.g., kinases). Focus on hydrogen-bonding residues and hydrophobic pockets .

- MD Simulations : Run molecular dynamics (10–100 ns) to assess binding stability under physiological conditions. Analyze RMSD/RMSF plots to identify conformational changes .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., pH, temperature) causing discrepancies. For example, a factorial design can identify interactions between assay conditions and compound stability . Validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. enzymatic assays) .

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?

- Methodological Answer : Use process analytical technology (PAT) for real-time monitoring of key parameters (e.g., byproduct formation). Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently, as outlined in chemical engineering design principles . Reaction fundamentals (e.g., Arrhenius kinetics) guide temperature/pressure adjustments .

Q. How does the compound’s solubility and stability vary under physiological conditions, and how can this be quantified?

- Methodological Answer : Perform pH-dependent solubility studies in buffers (pH 1–7.4) using HPLC-UV quantification. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. Reference protocols from ammonium acetate buffer preparation (pH 6.5) in pharmacopeial standards for reproducible conditions .

Q. What advanced protocols ensure safe handling and mitigate toxicity risks during in vivo studies?

- Methodological Answer : Follow GBZ 2.1-2007 workplace exposure limits for handling azetidine/oxadiazole derivatives. Use LC-MS/MS to monitor metabolite formation in biological matrices (e.g., plasma) and cross-reference safety data from analogous compounds like benzoxazole-2-amine derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.